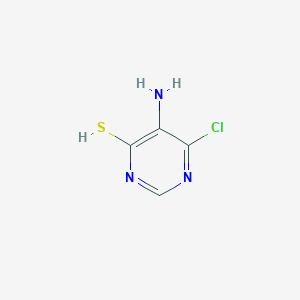

5-amino-6-chloropyrimidine-4-thiol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-chloropyrimidine-4-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3S/c5-3-2(6)4(9)8-1-7-3/h1H,6H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHPZWYCFFRGFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(C(=N1)Cl)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity of 5 Amino 6 Chloropyrimidine 4 Thiol

Reactivity of the Thiol/Thione Group

The thiol group in 5-amino-6-chloropyrimidine-4-thiol (B1274747) can also be present as its thione tautomer. This functionality is a key site for various chemical modifications.

Oxidation Pathways to Sulfoxides or Sulfones

The sulfur atom in the thiol or thione form can be selectively oxidized to afford the corresponding sulfoxides or sulfones. The extent of oxidation can often be controlled by the choice of oxidizing agent and the reaction conditions. For instance, the use of a controlled amount of an oxidant like hydrogen peroxide can lead to the formation of the sulfoxide, while stronger oxidizing conditions or an excess of the reagent can yield the sulfone. organic-chemistry.org This transformation is significant as it modulates the electronic properties and steric bulk of the substituent at the 4-position of the pyrimidine (B1678525) ring.

A variety of reagents and catalytic systems have been developed for the selective oxidation of thioethers to sulfoxides, which could be applicable to this compound. These include metal-based catalysts and metal-free approaches. organic-chemistry.org

Potential for S-Alkylation and S-Acylation Reactions

The nucleophilic nature of the thiol group makes it amenable to S-alkylation and S-acylation reactions. S-alkylation introduces an alkyl group onto the sulfur atom, typically by reaction with an alkyl halide. This reaction is a common strategy to introduce diverse substituents and build molecular complexity.

S-acylation involves the reaction of the thiol with an acylating agent, such as an acyl chloride or anhydride, to form a thioester. This functionalization can be a key step in the synthesis of more complex molecules. For example, the S-acylation of cysteine residues in peptides is a crucial step in certain chemical ligation strategies for peptide synthesis. nih.gov

Transformations Involving the Amino and Chloro Substituents

The amino and chloro groups on the pyrimidine ring provide further opportunities for chemical modification, primarily through substitution and derivatization reactions.

Nucleophilic Aromatic Substitution (S_NAr) at the Chloro Position

The chlorine atom at the 6-position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (S_NAr). This reaction allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, thereby enabling the synthesis of a diverse library of substituted pyrimidines. nih.govresearchgate.net The reactivity of the chloro group in S_NAr reactions is a cornerstone of pyrimidine chemistry, facilitating the construction of polysubstituted derivatives. nih.govresearchgate.net The process often requires heating to overcome the energy barrier of disrupting the aromaticity of the pyrimidine ring. youtube.com

The regioselectivity of S_NAr reactions is a critical aspect, particularly in molecules with multiple potential leaving groups. In systems like 2,4-dichloroquinazoline, selective substitution at the 4-position is well-documented. mdpi.com This highlights the predictable nature of these reactions in many heterocyclic systems.

Derivatization and Functionalization via the Amino Group

The amino group at the 5-position can undergo various derivatization reactions. It can be acylated, alkylated, or used as a handle for the introduction of other functional groups. These transformations are essential for modifying the properties of the molecule and for building larger, more complex structures. The amino group plays a crucial role in the synthesis of fused heterocyclic systems through cyclization reactions.

Cyclization Reactions for Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of fused heterocyclic systems. The strategic placement of the amino, chloro, and thiol groups allows for intramolecular cyclization reactions, leading to the formation of bicyclic and polycyclic structures. For instance, the amino group can react with an adjacent functional group, either pre-existing or introduced through substitution at the chloro position, to form a new ring.

The synthesis of fused pyrimidine derivatives is an active area of research due to the diverse biological activities exhibited by these compounds. sciencescholar.us Cyclocondensation reactions, often involving the reaction of a substituted pyrimidine with a bifunctional reagent, are a common strategy for constructing these fused systems. For example, mercaptopyrimidines can react with aldehydes and urea (B33335) or thiourea (B124793) to yield pyrimidopyrimidines. ekb.eg

| Compound Name | Molecular Formula | Synonyms |

| This compound | C4H4ClN3S | 5-Amino-6-chloro-4-pyrimidinethiol |

| 4,6-Dichloro-5-methoxypyrimidine | C5H4Cl2N2O | Not available |

| 2,4-Dichloroquinazoline | C8H4Cl2N2 | Not available |

| Urea | CH4N2O | Carbamide |

| Thiourea | CH4N2S | Thiocarbamide |

| Reaction Type | Functional Group Involved | Product Type | Key Features |

| Oxidation | Thiol/Thione | Sulfoxide or Sulfone | Product depends on oxidant and conditions. organic-chemistry.org |

| S-Alkylation | Thiol | Thioether | Introduces alkyl groups. |

| S-Acylation | Thiol | Thioester | Forms a thioester linkage. nih.gov |

| Nucleophilic Aromatic Substitution (S_NAr) | Chloro | Substituted Pyrimidine | Versatile method for introducing various nucleophiles. nih.govresearchgate.net |

| Derivatization | Amino | Acylated/Alkylated Amino Pyrimidine | Modifies properties and allows further functionalization. |

| Cyclization | Amino, Chloro, Thiol | Fused Heterocyclic Systems | Forms bicyclic and polycyclic structures. sciencescholar.usekb.eg |

Formation of Pyrimido[4,5-d]pyrimidines and Pyrimido[5,4-d]pyrimidines

The pyrimidopyrimidine core, existing as four different isomers, is a cornerstone in medicinal chemistry, with the pyrimido[4,5-d]pyrimidine (B13093195) and pyrimido[5,4-d]pyrimidine (B1612823) skeletons being particularly prominent in drug discovery. rsc.org The synthesis of these fused heterocyclic systems often utilizes substituted pyrimidines as starting materials. For instance, 5-aminopyrimidine (B1217817) derivatives are key precursors for building the pyrimido[4,5-d]pyrimidine system. The general strategy involves the reaction of a 4,5-diaminopyrimidine (B145471) or a related derivative, where the two adjacent amino groups react with a one-carbon synthon (such as formic acid or triethyl orthoformate) or other cyclizing agents to construct the second pyrimidine ring.

While direct literature for the conversion of this compound is not specified, analogous transformations are well-documented. For example, multicomponent reactions involving 6-aminouracil (B15529) derivatives, aldehydes, and various amines or ureas are commonly employed to create diverse pyrimido[4,5-d]pyrimidine structures. rsc.orgresearchgate.net A prominent method is the Biginelli-type reaction, which condenses an aldehyde, a β-dicarbonyl compound (like barbituric acid), and urea or thiourea. rsc.org Another approach involves the cyclization of 6-amino-5-acylaminouracils. nih.gov

For the target compound, this compound, a plausible, albeit hypothetical, route to a thienopyrimido[4,5-d]pyrimidine could involve a sequence starting with the protection or modification of the thiol group, followed by the introduction of a formyl or related group onto the 5-amino position. Subsequent intramolecular cyclization would lead to the fused ring system.

The synthesis of pyrimido[5,4-d]pyrimidines can be achieved from precursors like 6-cyanopurines, which undergo Dimroth rearrangement upon reaction with nucleophiles to form the pyrimido[5,4-d]pyrimidine core. nih.gov This highlights that the arrangement of functional groups on the initial pyrimidine ring dictates the resulting fused isomer.

Synthesis of Azaphenoxazinone and Azaphenothiazinone Derivatives

The reactivity of aminopyrimidine thiols is leveraged in the synthesis of complex, multi-ring heterocyclic systems like azaphenoxazinones and azaphenothiazinones, which are of interest for their potential biological activities. Research has demonstrated the synthesis of angular azaphenothiazinones through the condensation of 2,6-diamino-4-chloropyrimidine-5-thiol with reagents like 7-chloro-5,8-quinolinequinone. researchgate.net This reaction proceeds in the presence of a base, such as anhydrous sodium carbonate. researchgate.net

Similarly, the synthesis of angular phenoxazines and phenothiazines has been achieved by reacting 2,6-diamino-4-chloropyrimidine-5-thiol with 2-aminophenol (B121084) and 2-aminothiophenol, respectively. researchgate.net These condensation reactions create tricyclic structures with promising antimicrobial properties. researchgate.net

A related synthesis involves the reaction of 4,5-diamino-6-hydroxy-2-mercaptopyrimidine with 2,3-dichloro-1,4-naphthoquinone in a basic medium. This process yields a key intermediate, 11-amino-6-chloro-9-mercapto-8,10-diazabenzo[a]phenoxazin-5-one, which can be further functionalized. researchgate.net Given the structural similarities, this compound is an excellent candidate for analogous condensation reactions with ortho-aminophenols, ortho-aminothiophenols, or suitable quinones to generate novel angular azaphenothiazinone and azaphenoxazinone derivatives. The presence of the nucleophilic 5-amino and 4-thiol groups, ortho to each other, facilitates the formation of the thiazine (B8601807) or oxazine (B8389632) ring.

| Reactant 1 | Reactant 2 | Product Class | Reference |

| 2,6-Diamino-4-chloropyrimidine-5-thiol | 7-Chloro-5,8-quinolinequinone | Angular Azaphenothiazinone | researchgate.net |

| 2,6-Diamino-4-chloropyrimidine-5-thiol | 2-Aminophenol | Angular Azaphenoxazine | researchgate.net |

| 2,6-Diamino-4-chloropyrimidine-5-thiol | 2-Aminothiophenol | Angular Azaphenothiazine | researchgate.net |

| 4,5-Diamino-6-hydroxy-2-mercaptopyrimidine | 2,3-Dichloro-1,4-naphthoquinone | Diazabenzo[a]phenoxazinone | researchgate.net |

Intramolecular Cyclization Studies

Intramolecular cyclization is a powerful strategy for constructing fused heterocyclic rings from appropriately substituted precursors. In the context of substituted aminopyrimidines, cyclization can occur through various pathways depending on the nature and position of the reactive groups. For example, studies on 6-amino-5-((2-bromo-1-arylethylidene)amino)pyrimidin-4(1H)-ones have shown that intramolecular cyclization can occur via the loss of hydrogen bromide, leading to the formation of pteridine (B1203161) derivatives. nih.gov This type of reaction involves the initial formation of an imine intermediate, followed by an SN2 reaction and subsequent cyclization. nih.gov

For this compound, the adjacent amino and thiol groups are perfectly positioned for intramolecular cyclization to form a five-membered thiazole (B1198619) ring fused to the pyrimidine, yielding a thiazolo[5,4-d]pyrimidine (B3050601). This transformation typically requires reaction with a suitable one-carbon electrophile. For instance, reaction with arylacetylchlorides can lead to the formation of thiazolo[5,4-d]pyrimidine derivatives. nih.gov The general mechanism involves the acylation of the amino group, followed by intramolecular condensation and dehydration involving the thiol group to close the thiazole ring.

The resulting thiazolo[5,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, notably as a source of adenosine (B11128) receptor antagonists. nih.gov The substituents on the final product can be readily diversified by choosing different cyclizing agents.

Conjugation and Linker Chemistry

The functional groups of this compound make it a valuable building block for conjugation and linker technologies. The thiol (-SH) group, in particular, is a highly effective nucleophile, making it a prime site for selective chemical modification. masterorganicchemistry.comchemistrysteps.com

Thiols are significantly more acidic than their alcohol counterparts, readily deprotonating to form thiolate anions (RS⁻) in the presence of a base. masterorganicchemistry.comchemistrysteps.comyoutube.com These thiolate ions are excellent nucleophiles and can readily participate in SN2 reactions with electrophiles like alkyl halides to form stable thioether linkages. youtube.comlibretexts.org This provides a robust method for attaching the pyrimidine scaffold to other molecules or surfaces.

Another key reaction in conjugation chemistry is the formation of disulfide bonds. Thiols can be mildly oxidized (e.g., with I₂ or Br₂) to form disulfides (R-S-S-R'). libretexts.org This reaction is reversible, and the resulting disulfide bridge can be cleaved under reducing conditions. libretexts.org This property is widely exploited in drug delivery systems, where a drug is attached to a carrier molecule via a disulfide linker, which remains stable in the bloodstream but is cleaved inside cells where the environment is more reducing, thereby releasing the active drug. acs.org The reaction of a thiol with a pyridyl disulfide is a popular method for creating these cleavable bioconjugates. acs.org

The table below summarizes the key reactive properties of the thiol group relevant to conjugation chemistry.

| Property/Reaction | Description | Resulting Linkage | Reference |

| Nucleophilicity | The thiol group is highly nucleophilic, especially after deprotonation to a thiolate. | - | masterorganicchemistry.comchemistrysteps.com |

| SN2 Reaction | Reacts with alkyl halides to displace the halide. | Thioether (Sulfide) | youtube.comlibretexts.org |

| Oxidation | Reacts with mild oxidants (I₂, Br₂, or another thiol) to form a disulfide bond. | Disulfide | libretexts.org |

| Thiol-Disulfide Exchange | Reacts with a disulfide (e.g., pyridyl disulfide) to form a new disulfide bond. | Disulfide | acs.org |

Advanced Spectroscopic Elucidation of 5 Amino 6 Chloropyrimidine 4 Thiol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and dynamics of molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity and chemical environment of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the chemical environment of protons within a molecule. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, which is affected by neighboring atoms and functional groups. In derivatives of 5-amino-6-chloropyrimidine-4-thiol (B1274747), the key proton signals are those from the amino (-NH₂) group and any protons on the pyrimidine (B1678525) ring or substituents.

The protons of the amino group typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange. The exact chemical shift can vary depending on the solvent, concentration, and temperature. Protons on substituted alkyl or aryl groups will exhibit characteristic chemical shifts and coupling patterns based on their connectivity. For instance, in a related compound, 4,6-dichloro-2-propylthiopyrimidine-5-amine, the protons of the propyl group would show distinct signals corresponding to the -CH₂- and -CH₃ groups, with coupling patterns that reveal their adjacent protons.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Environments Similar to this compound Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Amino (-NH₂) | 5.0 - 8.0 | Broad Singlet | Chemical shift is highly variable and dependent on solvent and concentration. |

| Aromatic C-H | 7.0 - 8.5 | Singlet, Doublet, etc. | Dependent on substitution pattern on the pyrimidine ring. |

| Thiol (-SH) | 1.0 - 4.0 | Singlet | Often broad and may not be observed due to exchange. |

| Alkyl-NH₂ | 2.5 - 3.5 | Multiplet | Depends on the specific alkyl group. |

Note: The data in this table is representative and compiled from general knowledge of ¹H NMR spectroscopy. Actual chemical shifts for specific derivatives of this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal, and its chemical shift is indicative of its bonding environment. In this compound derivatives, the carbon atoms of the pyrimidine ring are of particular interest.

The chemical shifts of the pyrimidine ring carbons are influenced by the electronegative nitrogen atoms and the substituents (amino, chloro, and thiol groups). For example, in the closely related compound 5-amino-4,6-dichloro-2-methylpyrimidine (B1270343), the carbon atoms of the pyrimidine ring exhibit distinct signals. The carbon attached to the two chlorine atoms would be significantly downfield due to the deshielding effect of the halogens.

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in Pyrimidine Derivatives

| Carbon Position | Typical Chemical Shift (δ, ppm) | Notes |

| C2 | 150 - 165 | Influenced by adjacent nitrogen atoms. |

| C4 | 155 - 170 | Attached to electronegative chlorine and nitrogen. |

| C5 | 110 - 125 | Attached to the amino group. |

| C6 | 155 - 170 | Attached to electronegative chlorine and nitrogen. |

Note: This data is based on the analysis of related pyrimidine structures, such as 5-amino-4,6-dichloro-2-methylpyrimidine nih.gov. The exact chemical shifts for this compound derivatives will depend on the specific substitution pattern.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorinated Derivatives

For derivatives of this compound that incorporate fluorine atoms, Fluorine-19 NMR (¹⁹F NMR) spectroscopy is an indispensable tool. ¹⁹F is a 100% naturally abundant nucleus with a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive technique. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, providing detailed information about the location and substitution pattern of fluorine atoms within a molecule.

The introduction of a fluorine atom onto the pyrimidine ring or a substituent will result in a characteristic signal in the ¹⁹F NMR spectrum. The chemical shift of this signal can confirm the successful incorporation of fluorine and can be used to distinguish between different constitutional isomers. For example, the chemical shift of a fluorine atom attached directly to the pyrimidine ring would be significantly different from that of a fluorine atom in a trifluoromethyl group on a substituent. General chemical shift ranges for fluorinated aromatic compounds are well-established. researchgate.net

Studies on Prototropic Equilibria via NMR Spectroscopy

Prototropic tautomerism is a common phenomenon in heterocyclic compounds containing amino and thiol/thione functional groups, such as this compound. This compound can exist in equilibrium between the thiol and thione forms, as well as different amino/imino tautomers. NMR spectroscopy is a powerful technique for studying these equilibria. nih.gov

The rate of interconversion between tautomers influences the appearance of the NMR spectrum. If the exchange is slow on the NMR timescale, separate signals will be observed for each tautomer, allowing for their individual characterization and the determination of their relative populations. If the exchange is fast, an averaged spectrum is observed, with chemical shifts that are a weighted average of the individual tautomers. Temperature-dependent NMR studies can be particularly informative, as lowering the temperature can slow down the exchange rate, potentially resolving the individual tautomeric forms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, this peak would be accompanied by an isotopic peak at M+2, with an intensity ratio of approximately 1:3, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for pyrimidine derivatives involve the loss of small molecules or radicals, such as HCN, Cl•, or substituents on the ring. For instance, in the mass spectrum of the related compound 5-amino-4,6-dichloropyrimidine (B16409), characteristic fragments corresponding to the loss of chlorine and other small neutral molecules are observed.

Table 3: Expected Key Ions in the Mass Spectrum of a this compound Derivative

| Ion | Description | Expected m/z (for the parent compound) |

| [M]⁺ | Molecular Ion | 161/163 |

| [M-Cl]⁺ | Loss of a chlorine radical | 126 |

| [M-SH]⁺ | Loss of a thiol radical | 128/130 |

| [M-HCN]⁺ | Loss of hydrogen cyanide | 134/136 |

Note: The m/z values are for the parent compound this compound and will vary for its derivatives. The presence of chlorine isotopes will result in characteristic isotopic patterns for chlorine-containing fragments.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for each compound.

In the FT-IR spectrum of this compound, characteristic absorption bands for the amino (-NH₂), thiol (-SH), and C-Cl bonds, as well as the pyrimidine ring vibrations, would be expected. The N-H stretching vibrations of the amino group typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The S-H stretching vibration is generally weak and appears around 2550-2600 cm⁻¹. The C-Cl stretching vibration is found in the fingerprint region, typically between 600 and 800 cm⁻¹. The stretching and bending vibrations of the pyrimidine ring give rise to a series of bands in the 1400-1600 cm⁻¹ and lower frequency regions. Analysis of the FT-IR spectrum of the related compound 2-amino-5-chloropyridine (B124133) shows characteristic bands for the amino group and C-Cl bond, which aids in the interpretation of the spectrum of the target compound.

Table 4: Characteristic FT-IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Amino (-NH₂) | N-H Bend (Scissoring) | 1590 - 1650 |

| Thiol (-SH) | S-H Stretch | 2550 - 2600 (weak) |

| Pyrimidine Ring | C=N, C=C Stretch | 1400 - 1600 |

| C-Cl | C-Cl Stretch | 600 - 800 |

Note: The data in this table is representative and based on established FT-IR correlation charts and data from similar compounds. The exact frequencies can be influenced by the molecular environment and intermolecular interactions.

Electronic Absorption Spectroscopy: UV-Visible Spectrophotometry

Electronic absorption spectroscopy, which probes the electronic transitions within a molecule, is a fundamental technique for characterizing conjugated systems like pyrimidine derivatives. The absorption of ultraviolet (UV) and visible light promotes electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters that provide insight into the electronic structure of a compound.

For pyrimidine derivatives, the UV-Vis spectra are typically characterized by bands arising from π → π* and n → π* transitions. The π → π* transitions, usually of high intensity (large ε values), originate from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (e.g., from a nitrogen or sulfur atom) to a π* antibonding orbital.

In the case of this compound and its derivatives, the electronic spectra are influenced by the interplay of the pyrimidine core and its substituents. The amino (-NH2), chloro (-Cl), and thiol (-SH) groups can act as auxochromes, modifying the energy of the electronic transitions and thus the position and intensity of the absorption bands. The amino group, being an electron-donating group, and the thiol group can cause a bathochromic shift (shift to longer wavelengths) of the π → π* transitions due to the extension of the conjugated system through resonance.

The solvent environment can also significantly impact the UV-Vis spectra of these compounds. Polar solvents may stabilize the ground or excited states differently than non-polar solvents, leading to shifts in λmax. For instance, n → π* transitions often exhibit a hypsochromic shift (blue shift) in polar solvents due to the stabilization of the non-bonding electrons through hydrogen bonding, which increases the energy required for the transition.

Table 1: Illustrative UV-Visible Absorption Data for Related Pyrimidine Derivatives

| Compound/Derivative Class | Solvent | λmax (nm) | Transition Type (Probable) | Reference |

| Triazolopyrimidine Derivatives | Methanol | 200-400 | π → π | researchgate.net |

| Thiol-substituted pyrimidines | Various | ~250-350 | π → π, n → π* | General Literature |

Solid-State Structural Characterization (e.g., X-ray Crystallography of Derivatives)

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

While the crystal structure of this compound itself has not been reported in the available literature, the structural analysis of closely related derivatives offers significant insights into the likely geometric parameters and packing motifs. A pertinent example is the crystal structure of Methyl 4-amino-2-chloropyrimidine-5-carboxylate , which shares the aminopyrimidine core with a chloro substituent.

In the crystal structure of Methyl 4-amino-2-chloropyrimidine-5-carboxylate, the non-hydrogen atoms are nearly coplanar, indicating the aromatic nature of the pyrimidine ring. researchgate.net A notable feature is the presence of an intramolecular hydrogen bond between the amino group and the carbonyl group of the ester. researchgate.net In the crystal lattice, molecules are linked by intermolecular N-H···N hydrogen bonds, forming supramolecular chains. researchgate.net These hydrogen bonding interactions play a critical role in stabilizing the crystal structure.

The structural data for this related compound can serve as a valuable reference for predicting the solid-state behavior of this compound and its derivatives. The presence of the amino and thiol groups in the target molecule suggests a high propensity for forming extensive hydrogen-bonded networks in the solid state, which would significantly influence its physical properties such as melting point and solubility.

Table 2: Crystallographic Data for a Related Derivative: Methyl 4-amino-2-chloropyrimidine-5-carboxylate

| Parameter | Value | Reference |

| Chemical Formula | C6H6ClN3O2 | researchgate.net |

| Molecular Weight | 187.59 | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/c | researchgate.net |

| a (Å) | 3.9110 (8) | researchgate.net |

| b (Å) | 10.136 (2) | researchgate.net |

| c (Å) | 9.848 (2) | researchgate.net |

| β (°) | 98.71 (3) | researchgate.net |

| Volume (ų) | 385.89 (13) | researchgate.net |

| Z | 2 | researchgate.net |

This data is for Methyl 4-amino-2-chloropyrimidine-5-carboxylate, a structurally related compound, and is presented to illustrate the type of structural information obtained from X-ray crystallography.

Computational and Theoretical Studies on 5 Amino 6 Chloropyrimidine 4 Thiol

Electronic Structure and Bonding Analysis

The electronic structure of a molecule is fundamental to understanding its chemical and physical properties. For 5-amino-6-chloropyrimidine-4-thiol (B1274747), the arrangement of electrons within the pyrimidine (B1678525) ring and the influence of its substituents—the amino, chloro, and thiol groups—are of primary interest. The pyrimidine ring itself is a π-deficient system due to the presence of two electronegative nitrogen atoms. scialert.netwikipedia.org This inherent electron deficiency is further modulated by the attached functional groups.

Table 1: Calculated Electronic Properties of Related Pyrimidine Derivatives

| Compound | Method | Calculated Property | Value | Reference |

| 2-Chloropyrimidine | DFT | Gas-phase enthalpy of formation | Value not specified | nih.gov |

| 2,4-Dichloropyrimidine | DFT | Gas-phase enthalpy of formation | Value not specified | nih.gov |

| 4,6-Dichloropyrimidine | DFT | Gas-phase enthalpy of formation | Value not specified | nih.gov |

| 2,4,6-Trichloropyrimidine (B138864) | DFT | Gas-phase enthalpy of formation | Value not specified | nih.gov |

| 2,4,5,6-Tetrachloropyrimidine | DFT | Gas-phase enthalpy of formation | Value not specified | nih.gov |

Note: Specific values for the gas-phase enthalpies of formation were not provided in the abstract.

Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would provide insights into the molecule's reactivity. The HOMO is likely to be localized on the electron-rich amino and thiol groups, while the LUMO would be distributed over the electron-deficient pyrimidine ring. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the chemical reactivity and stability of the molecule.

Reaction Mechanism Prediction and Validation

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transition states and reaction intermediates that may be difficult to observe experimentally. For this compound, several types of reactions can be computationally investigated.

One important reaction is nucleophilic aromatic substitution (SNAr), which is facilitated by the π-deficient nature of the pyrimidine ring. wikipedia.org The chlorine atom at the 6-position is a potential site for nucleophilic attack. Theoretical calculations can model the reaction pathway of a nucleophile attacking this position, identifying the transition state structure and calculating the activation energy. Studies on the amination of chloropyrimidines have shown that the regioselectivity of such reactions can be highly dependent on the reaction conditions and the nature of the nucleophile. nih.gov

Another area of interest is the reactivity of the thiol group. Thiols can undergo a variety of reactions, including oxidation to disulfides and alkylation. Computational models can predict the energetics of these transformations. For example, a study on the synthesis of pyrimidine derivatives highlighted the reaction of a thiol group with other reagents. nih.gov

Furthermore, the synthesis of related heterocyclic systems often involves the functional groups present in this compound. For instance, a patent describes the reaction of 5-amino-4,6-dichloropyrimidine (B16409) with sodium hydrosulfide (B80085) to produce this compound, which is then cyclized. google.com Computational modeling could be used to investigate the mechanism of this cyclization reaction.

Conformational Analysis and Tautomerism Studies (e.g., Thiol-Thione Tautomerism)

The presence of the thiol group in this compound introduces the possibility of thiol-thione tautomerism. The molecule can exist in equilibrium between the thiol form (containing a C-SH group) and the thione form (containing a C=S and an N-H group).

Figure 1: Thiol-Thione Tautomerism of this compound

Computational studies on related pyrimidine thiols have extensively investigated this tautomeric equilibrium. For example, a DFT study on 2-pyrimidinethiol and 2(1H)-pyrimidinethione predicted that in the gas phase, the thiol form is more stable, while in an aqueous medium, the thione form is favored. nih.gov The study also examined the transition states for the tautomerization process, finding that water molecules can facilitate the proton transfer. nih.gov Similar investigations on 2- and 4-mercaptopyridines and 2-mercaptopyrimidine (B73435) have shown that polar solvents and self-association shift the equilibrium towards the thione form. cdnsciencepub.com

For this compound, computational analysis would involve calculating the relative energies of the thiol and thione tautomers in both the gas phase and in different solvents. The calculations would also identify the transition state for the interconversion and determine the associated energy barrier. The presence of the amino and chloro substituents would likely influence the relative stability of the tautomers compared to unsubstituted pyrimidine thiol.

Table 2: Theoretical Stability of Thiol vs. Thione Tautomers in a Related Compound

| Compound | Phase | More Stable Tautomer | Energy Difference (kcal/mol) | Reference |

| 2-Pyrimidinethiol | Gas Phase | Thiol | 3.41 | nih.gov |

| 2-Pyrimidinethiol | Aqueous Medium | Thione | 6.47 | nih.gov |

Quantitative Structure–Property Relationship (QSPR) Modeling focused on Chemical Behavior

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. These models establish a mathematical relationship between calculated molecular descriptors and an experimentally determined property.

For this compound, QSPR models could be developed to predict various aspects of its chemical behavior, such as its reactivity, solubility, or potential biological activity. While no specific QSPR studies on this exact compound were found, research on other pyrimidine derivatives demonstrates the utility of this approach.

For example, a QSPR study on pyrimidine-based corrosion inhibitors used DFT-calculated physicochemical properties to model their inhibition efficiency. ijcsi.pro The study found a strong correlation between electronic descriptors and the observed anti-corrosion performance. Similarly, QSAR (Quantitative Structure-Activity Relationship) studies, a subset of QSPR focused on biological activity, have been applied to pyrimidine derivatives to predict their efficacy as anticancer agents and larvicides. nih.govresearchgate.net These studies typically use a range of descriptors, including electronic, steric, and thermodynamic properties, to build their predictive models.

To develop a QSPR model for this compound, a dataset of related compounds with known properties would be required. Computational software would then be used to calculate a variety of molecular descriptors for each compound in the dataset, including this compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be employed to build a model that can predict the property of interest for new or untested compounds.

Table 3: Examples of Descriptors Used in QSPR/QSAR Studies of Pyrimidine Derivatives

| Study Type | Predicted Property | Example Descriptors Used | Reference |

| QSPR | Corrosion Inhibition Efficiency | Electronic Physicochemical Properties (from DFT) | ijcsi.pro |

| QSAR | Anticancer Activity (VEGFR-2 inhibition) | Various calculated molecular descriptors | nih.gov |

| QSAR | Larvicidal Activity | Descriptors from Dragon and VolSurf+ software | researchgate.net |

Applications of 5 Amino 6 Chloropyrimidine 4 Thiol in Chemical Sciences

Role as a Building Block in Complex Organic Synthesis

The unique arrangement of functional groups in 5-amino-6-chloropyrimidine-4-thiol (B1274747) provides multiple reaction sites, enabling chemists to construct a wide array of intricate organic molecules. The presence of a nucleophilic amino group, a displaceable chloro group, and a reactive thiol moiety allows for sequential and regioselective modifications, leading to the synthesis of diverse and complex structures.

Synthesis of Advanced Heterocyclic Scaffolds and Ring Systems

The pyrimidine (B1678525) core of this compound serves as a foundational scaffold for the synthesis of more complex heterocyclic systems. Through various cyclization and condensation reactions, this compound has been instrumental in the creation of fused ring systems with significant biological and material properties. For instance, it is a key intermediate in the synthesis of various substituted pyrimidines, purines, and other fused heterocyclic systems. nih.govresearchgate.net

One notable application is in the synthesis of diazabenzo[a]phenothiazine and diazabenzo[b]phenoxazine heterocycles. researchgate.net These angular phenothiazines and phenoxazines are synthesized through a condensation reaction of 2,6-diamino-4-chloropyrimidine-5-thiol, a related derivative, with various quinones. researchgate.net The resulting complex heterocyclic structures have shown potential as antibiotic agents. researchgate.net

Furthermore, the reactivity of the chloro and thiol groups allows for the introduction of various substituents, leading to the formation of a diverse library of pyrimidine derivatives. These derivatives can then undergo further transformations to yield complex polycyclic aromatic systems. The amino group can also participate in cyclization reactions, leading to the formation of pyrazolo[3,4-d]pyrimidine and other fused pyrimidine systems. nih.gov

Precursor for Diverse Organic Molecules

Beyond the synthesis of complex heterocyclic systems, this compound and its close analogs serve as precursors for a wide range of organic molecules. The chloro group can be readily displaced by various nucleophiles, such as amines, alcohols, and thiols, to introduce a wide array of functional groups. mdpi.com This versatility allows for the synthesis of custom-designed molecules with specific properties.

For example, the reaction of related chloropyrimidines with various nucleophiles has been employed in the synthesis of pyrimidine conjugates with potential antiviral activity. mdpi.com Similarly, the amino group can be acylated, alkylated, or diazotized to introduce further diversity into the molecular structure. nih.gov The thiol group can be oxidized to form disulfides or sulfonyl chlorides, or it can be alkylated to form thioethers, further expanding the range of accessible molecules. lookchem.com

The versatility of this compound is further highlighted by its use in the synthesis of various substituted pyrimidines, which are important intermediates in the pharmaceutical and agrochemical industries. For instance, 5-amino-4,6-dichloropyrimidine (B16409), a closely related compound, is a precursor for the synthesis of various biologically active molecules. fishersci.comchemicalbook.com

Contributions to Materials Science

The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of novel materials with tailored properties. The presence of heteroatoms (nitrogen and sulfur) and the potential for extensive π-conjugation in its derivatives can lead to interesting optical, electronic, and self-assembly properties.

Development of New Materials with Tailored Properties

The ability to functionalize the pyrimidine ring at multiple positions allows for the fine-tuning of the electronic and steric properties of the resulting molecules. This tunability is crucial for the design of materials with specific applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

While direct applications of this compound in materials science are still emerging, the broader class of pyrimidine derivatives has shown significant promise. For instance, pyrimidine-based compounds are being explored as components of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which have applications in gas storage, separation, and catalysis. bldpharm.com The ability of the thiol group to coordinate with metal centers also opens up possibilities for the creation of novel coordination polymers and materials with interesting magnetic or catalytic properties.

Applications in Agricultural Chemical Synthesis

The pyrimidine scaffold is a common feature in many commercially successful herbicides, fungicides, and insecticides. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of new agrochemicals with improved efficacy and environmental profiles.

The synthesis of new pyrimidine derivatives from precursors like 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine has been explored for their biological activity. researchgate.net These studies aim to develop new compounds with potential applications in agriculture. The structural motifs present in this compound are recognized by biological targets, making it a promising starting point for the discovery of new crop protection agents.

Catalytic and Ligand Design Opportunities

The presence of both a soft sulfur donor (thiol) and a hard nitrogen donor (amino) in this compound makes it an interesting candidate for ligand design in coordination chemistry and catalysis. The ability to coordinate to a wide range of metal centers, combined with the electronic tunability of the pyrimidine ring, offers opportunities for the development of novel catalysts for various organic transformations.

Future Perspectives in 5 Amino 6 Chloropyrimidine 4 Thiol Research

Exploration of Novel and Efficient Synthetic Routes

The future of 5-amino-6-chloropyrimidine-4-thiol (B1274747) synthesis will likely move beyond traditional batch methods towards more efficient, sustainable, and scalable technologies. Key areas of exploration are expected to include:

Catalytic Methods: The development of novel catalytic systems is another promising avenue. This includes the use of transition metal catalysts for C-N and C-S bond formations, as well as the exploration of organocatalysis and biocatalysis. mdpi.com Enzymatic synthesis, for instance, could offer a highly selective and environmentally friendly route to the target molecule and its derivatives.

Photochemical and Electrochemical Synthesis: Modern synthetic methods utilizing light or electricity as energy sources are gaining traction. nih.govnih.gov Visible-light photocatalysis, for example, can enable reactions under mild conditions, often with high selectivity. nih.gov The application of electrochemical methods, which can minimize the use of chemical reagents, also presents a green and efficient alternative for the synthesis of pyrimidine (B1678525) derivatives. nih.gov

| Synthetic Approach | Potential Advantages |

| Continuous Flow Synthesis | Enhanced control, improved safety, scalability |

| Novel Catalytic Methods | Higher efficiency, selectivity, milder conditions |

| Photochemical Synthesis | Mild reaction conditions, high selectivity |

| Electrochemical Synthesis | Reduced reagent use, green chemistry |

Development of Innovative Derivatization Strategies

The trifunctional nature of this compound provides a foundation for extensive derivatization, opening doors to a vast chemical space of novel compounds with tailored properties.

Site-Selective Functionalization: A major focus will be on developing highly regioselective methods to modify the amino, chloro, and thiol groups independently. This will involve the strategic use of protecting groups and the exploration of orthogonal reaction conditions. For instance, the inherent nucleophilicity of the thiol and amino groups can be selectively exploited, while the chlorine atom serves as a handle for various cross-coupling reactions. bhu.ac.in

Advanced Cross-Coupling Reactions: The chloro substituent at the 6-position is a prime site for derivatization via modern cross-coupling methodologies such as Suzuki, Stille, and Buchwald-Hartwig reactions. bldpharm.com Future work will likely explore a wider range of coupling partners to introduce diverse aryl, heteroaryl, and alkyl groups, thereby generating extensive libraries of novel pyrimidine derivatives.

C-H Activation: Direct C-H functionalization of the pyrimidine ring, while challenging, represents a powerful and atom-economical approach for derivatization. nih.gov Research into transition-metal-catalyzed C-H activation at the C2 position could provide a direct route to novel analogs without the need for pre-functionalized starting materials.

"Click Chemistry" and Bio-conjugation: The thiol and amino groups are amenable to modification using "click chemistry" reactions, such as thiol-ene and thiol-yne couplings, and amide bond formations. This will facilitate the straightforward conjugation of this compound derivatives to biomolecules, polymers, and other functional materials.

Further Mechanistic Insights into its Reactivity

A deeper understanding of the fundamental reactivity of this compound is crucial for the rational design of new synthetic methods and applications.

Tautomerism Studies: The thiol group can exist in tautomeric equilibrium with the corresponding thione form. A comprehensive investigation of this tautomerism using a combination of spectroscopic techniques (e.g., NMR, IR) and computational methods will be essential to predict and control its reactivity in different chemical environments.

Computational Modeling: Density Functional Theory (DFT) and other computational methods will play a pivotal role in elucidating reaction mechanisms, predicting regioselectivity, and understanding the electronic properties of the molecule and its derivatives. chemrxiv.orgmdpi.com Such studies can guide experimental work and accelerate the discovery of new reactions and applications.

Kinetics and Reaction Pathway Analysis: Detailed kinetic studies of key derivatization reactions will provide valuable information about reaction rates, activation energies, and the influence of various reaction parameters. This will enable the optimization of existing synthetic protocols and the development of more efficient processes.

Expansion into Emerging Chemical Applications and Technologies

The unique structural features of this compound and its derivatives make them promising candidates for a wide range of applications.

Medicinal Chemistry and Drug Discovery: Pyrimidine derivatives are a cornerstone of medicinal chemistry, with numerous approved drugs containing this heterocyclic core. nih.gov Future research will likely focus on the synthesis and biological evaluation of this compound derivatives as:

Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors used in cancer therapy. researchgate.net

Purine (B94841) Analogs: The molecule can serve as a precursor for the synthesis of purine analogs, which have applications as antiviral and anticancer agents. nih.govnih.gov

Antimicrobial Agents: The incorporation of the thiol and amino groups may impart antimicrobial properties to the derivatives. nih.gov

Materials Science: The ability to undergo polymerization and form coordination complexes makes pyrimidine-based compounds attractive for materials science applications. Future explorations may include the development of:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen and sulfur atoms can coordinate with metal ions to form novel functional materials with applications in catalysis, gas storage, and sensing.

Organic Semiconductors: Appropriately functionalized pyrimidine derivatives could be investigated for their potential use in organic electronics.

Photocatalysts: Pyrimidine-based materials have shown promise as photocatalysts for various organic transformations. henu.edu.cn

Agrochemicals: The pyrimidine ring is also found in a number of herbicides and fungicides. The exploration of this compound derivatives in this area could lead to the discovery of new and effective crop protection agents.

| Application Area | Potential Role of this compound Derivatives |

| Medicinal Chemistry | Scaffolds for kinase inhibitors, purine analogs, antimicrobial agents |

| Materials Science | Building blocks for coordination polymers, organic semiconductors, photocatalysts |

| Agrochemicals | Development of new herbicides and fungicides |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the purity and structure of 5-amino-6-chloropyrimidine-4-thiol?

- Methodological Answer : Use a combination of /-NMR to confirm substitution patterns and stereochemistry, HPLC (≥95% purity threshold) for quantitative purity assessment, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% deviation. For thiol group confirmation, employ Ellman’s assay or iodometric titration .

Q. What solvent systems optimize recrystallization of this compound?

- Methodological Answer : Test binary solvent systems (e.g., ethanol/water, DCM/hexane) using solubility curves at 25°C and 60°C. Monitor crystal formation via polarized light microscopy. For high yield (>80%), use slow evaporation in ethanol/water (7:3 v/v) under nitrogen to prevent oxidation of the thiol group .

Q. How should stability and degradation of this compound be monitored during storage?

- Methodological Answer : Store under inert gas (argon) at –20°C with desiccants. Perform monthly HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile gradient) to track degradation. Use LC-MS to identify degradation byproducts (e.g., disulfide formation from thiol oxidation) .

Advanced Research Questions

Q. How can discrepancies in reported reactivity of the thiol group under varying pH conditions be resolved?

- Methodological Answer : Conduct systematic pH-dependent studies (pH 2–12) with UV-Vis spectroscopy to monitor thiolate anion formation (λ~230 nm). Pair with -NMR titration to track protonation states. Validate using DFT calculations (B3LYP/6-31G*) to model thiol pKa and nucleophilicity trends .

Q. What experimental strategies elucidate tautomeric behavior of this compound in solution?

- Methodological Answer : Employ variable-temperature -NMR (25–80°C) in DMSO-d6 to observe tautomeric equilibria (e.g., thiol-thione). Use -labeling for enhanced NMR sensitivity. Complement with IR spectroscopy to detect S-H/N-H stretching vibrations. Compare computational results (MD simulations in explicit solvent) .

Q. How can the role of the chloro substituent in nucleophilic substitution reactions be mechanistically studied?

- Methodological Answer : Design kinetic experiments under controlled conditions (e.g., SNAr reactions with amines). Use -NMR (if fluorine substituents are introduced) to track reaction progress. Compute activation energies (DFT) for Cl vs. other leaving groups (e.g., Br, OTs). Perform Hammett analysis to quantify electronic effects .

Q. What statistical approaches address contradictions in reported degradation pathways of this compound?

- Methodological Answer : Apply multivariate analysis (PCA or PLS) to datasets from conflicting studies. Use accelerated stability testing (40°C/75% RH) with DOE (Design of Experiments) to isolate variables (e.g., light, oxygen). Validate via LC-MS/MS fragmentation patterns to distinguish oxidation vs. hydrolysis pathways .

Methodological Notes

- Data Contradiction Analysis : For conflicting results (e.g., stability under acidic conditions), replicate experiments with strict controls (e.g., degassed solvents, inert atmosphere). Use triplicate measurements and report confidence intervals (95% CI) .

- Experimental Reproducibility : Document reaction parameters (e.g., stirring rate, cooling gradients) in detail. Share raw spectral data (NMR, HPLC) in supplementary materials for peer validation .

- Longitudinal Studies : For degradation kinetics, collect data at multiple time points (e.g., 0, 7, 30 days) and fit to first-order decay models. Use AIC (Akaike Information Criterion) to compare model adequacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.